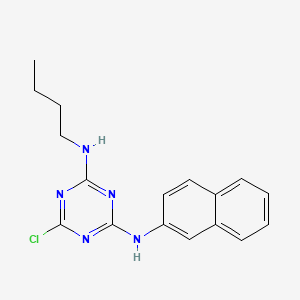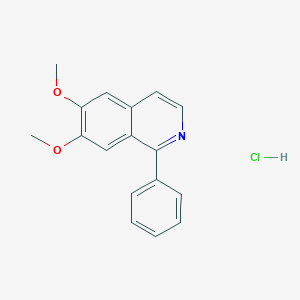![molecular formula C14H27NO2S2 B14494340 Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate CAS No. 63505-48-6](/img/structure/B14494340.png)
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes an octyl group, a dimethylcarbamothioyl group, and a propanoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of a continuous flow reactor can enhance the reaction rate and yield. Additionally, the purification process may include distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile, various substituted products.
Aplicaciones Científicas De Investigación
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionality.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of perfumes and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The dimethylcarbamothioyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Isopropyl butyrate: An ester with a similar structure, used in perfumes.
Uniqueness
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
63505-48-6 |
|---|---|
Fórmula molecular |
C14H27NO2S2 |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
octyl 3-(dimethylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C14H27NO2S2/c1-4-5-6-7-8-9-11-17-13(16)10-12-19-14(18)15(2)3/h4-12H2,1-3H3 |
Clave InChI |
PQSOGQYOOLQPJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CCSC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


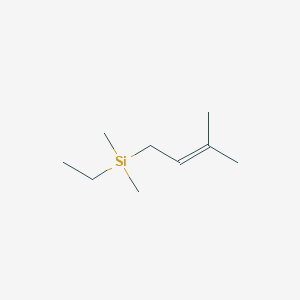
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
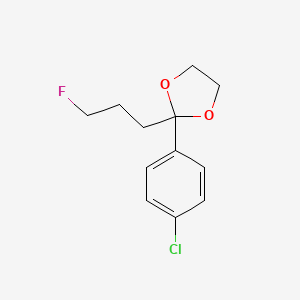

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

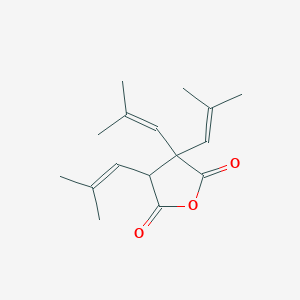
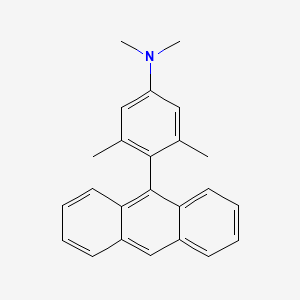

![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)
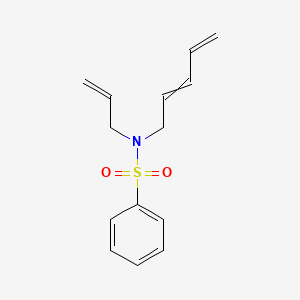
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
